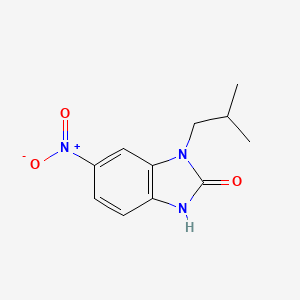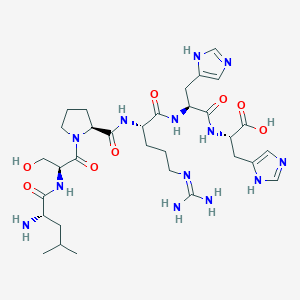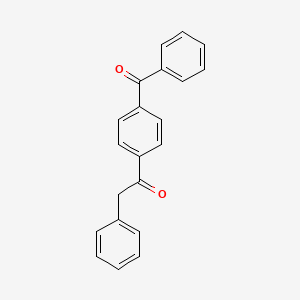
N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide is a complex organic compound with the molecular formula C12H9ClN4O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Azidation: The amino group is converted to an azido group using sodium azide in an appropriate solvent.
Chlorination: The compound is chlorinated to introduce the chloro groups at specific positions.
Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The azido group can be reduced to an amino group.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Compounds with various functional groups replacing the chloro groups.
Scientific Research Applications
N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry reactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, allowing the compound to label and track biomolecules in biological systems. The chloro and sulfonamide groups may contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Azido-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide
- N-(3-Amino-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide
- N-(3-Azido-5-chloro-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide
Uniqueness
N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide is unique due to the presence of both azido and sulfonamide groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
918161-73-6 |
|---|---|
Molecular Formula |
C12H8Cl2N4O3S |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
N-(3-azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C12H8Cl2N4O3S/c13-7-1-3-9(4-2-7)22(20,21)17-8-5-10(14)12(19)11(6-8)16-18-15/h1-6,17,19H |
InChI Key |
WZMVFHZLPDCYOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)N=[N+]=[N-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14193794.png)

![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)


![3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14193839.png)
![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)

![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)


![N-[(4-Fluorophenyl)methyl]-N'-hydroxyurea](/img/structure/B14193855.png)

